molecular formula C6H6BrNO B1272738 3-Bromo-6-hydroxy-2-methylpyridine CAS No. 54923-31-8

3-Bromo-6-hydroxy-2-methylpyridine

Cat. No. B1272738
CAS RN: 54923-31-8
M. Wt: 188.02 g/mol
InChI Key: UJHCRBDEJPQFIA-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxy-2-methylpyridine is a white solid used as an intermediate for pharmaceutical and organic synthesis . It is a bromopyridine derivative .


Synthesis Analysis

The synthesis of 3-Bromo-6-hydroxy-2-methylpyridine involves various methods. One such method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane .


Molecular Structure Analysis

The molecular formula of 3-Bromo-6-hydroxy-2-methylpyridine is C6H6BrNO. Its molecular weight is 188.02 . The SMILES string representation is Cc1nc(O)ccc1Br .


Physical And Chemical Properties Analysis

3-Bromo-6-hydroxy-2-methylpyridine is a solid at 20°C . It has a melting point of 200.0 to 204.0°C . It is soluble in dimethylformamide .

Safety and Hazards

3-Bromo-6-hydroxy-2-methylpyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1. It can cause skin irritation and serious eye damage . Precautionary measures include wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, rinse thoroughly with water and seek medical attention .

properties

IUPAC Name

5-bromo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHCRBDEJPQFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370296
Record name 3-Bromo-6-hydroxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54923-31-8
Record name 3-Bromo-6-hydroxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-hydroxy-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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